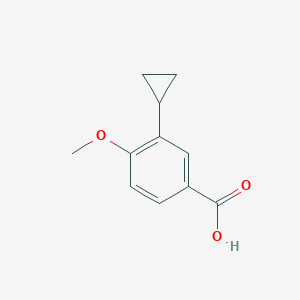

3-Cyclopropyl-4-methoxybenzoic acid

概要

説明

3-Cyclopropyl-4-methoxybenzoic acid is a synthetic organic compound with a molecular weight of 192.21 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12O3/c1-14-10-5-4-8 (11 (12)13)6-9 (10)7-2-3-7/h4-7H,2-3H2,1H3, (H,12,13) . The InChI key is PKKIXISBOJSXAA-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a powder in physical form . The storage temperature and shipping temperature are not specified .科学的研究の応用

Environmental Phenols Measurement in Human Milk : A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system for measuring environmental phenols, including methoxybenzoic acid derivatives, in human milk, highlighting the importance of assessing human exposure to these compounds (Ye et al., 2008).

Antagonistic Studies on Baclofen : Research on 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid as an antagonist of baclofen in the cat spinal cord could provide a framework for studying the biological activity of structurally related compounds like 3-Cyclopropyl-4-methoxybenzoic acid (Beattie et al., 1989).

Spectroscopic Studies on Vanillic Acid : The investigation of vanillic acid (3-methoxy-4-hydroxybenzoic acid) for its spectral fingerprints and potential analytical applications provides an example of how related methoxybenzoic acids can be studied for their physical and chemical properties (Clavijo et al., 2008).

Reproductive Toxicity of Similar Phenolic Compounds : A systematic review focused on the reproductive toxicity of benzophenone-3, a compound sharing phenolic characteristics with methoxybenzoic acids, suggesting potential areas of toxicological research for similar compounds (Ghazipura et al., 2017).

Glycosidase and Glycogen Phosphorylase Inhibiting Activities : Research on the leaves of Cyclocarya paliurus led to the discovery of compounds with significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, highlighting the potential for natural products with methoxy groups to serve as sources for bioactive compounds (Li et al., 2008).

Safety and Hazards

The safety information for 3-Cyclopropyl-4-methoxybenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

The primary target of 3-Cyclopropyl-4-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with the TGF-β1 pathway, specifically inhibiting the epithelial-mesenchymal transformation (EMT) induced by TGF-β1 . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 signaling pathway .

Biochemical Pathways

The TGF-β1 pathway is the main biochemical pathway affected by this compound . This pathway is involved in the regulation of cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting the TGF-β1-induced EMT, this compound prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis .

Result of Action

The action of this compound results in the inhibition of TGF-β1-induced EMT in vitro and the reduction of bleomycin-induced pulmonary fibrosis in vivo . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

生化学分析

Biochemical Properties

3-Cyclopropyl-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which plays a crucial role in fibrosis . This compound can alter the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thereby impacting cellular processes significantly .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Smad2/3 proteins, which are crucial in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the transcription of target genes involved in fibrosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vivo studies have demonstrated its potential in reducing lung inflammation and fibrosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and subsequent conjugation reactions, which are typical metabolic processes for many organic compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby modulating its overall biochemical effects .

特性

IUPAC Name |

3-cyclopropyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKIXISBOJSXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

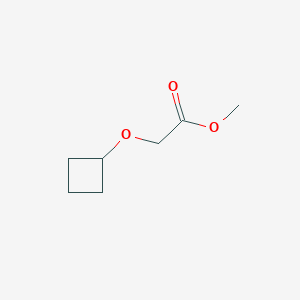

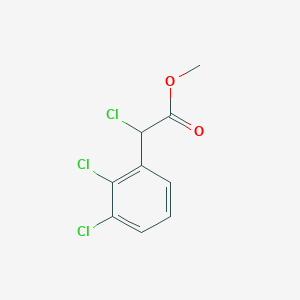

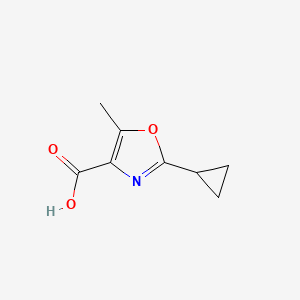

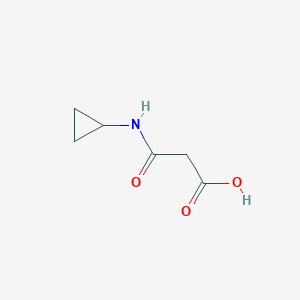

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

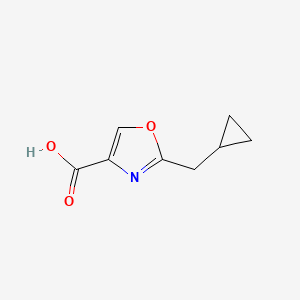

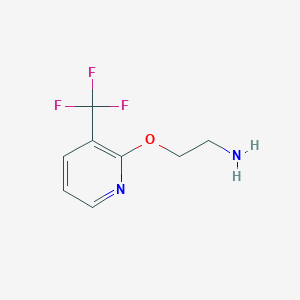

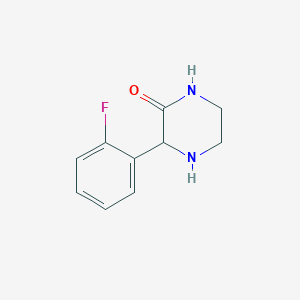

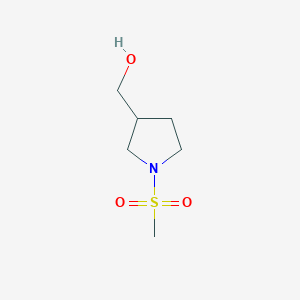

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)

![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)